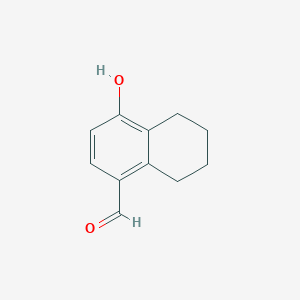
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid group attached to the imidazole ring. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-(tert-butyl)-1-methyl-1h-imidazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, which can then be further transformed into the desired imidazole derivative .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzoic acid: Similar in having a tert-butyl group and a carboxylic acid group.
1-Methylimidazole: Shares the imidazole ring structure but lacks the tert-butyl and carboxylic acid groups.
2-Methylimidazole: Similar imidazole structure with a methyl group but without the tert-butyl and carboxylic acid groups.
Uniqueness
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is unique due to the combination of the tert-butyl group, methyl group, and carboxylic acid group on the imidazole ring. This unique structure imparts specific steric and electronic properties that influence its reactivity, stability, and biological activity .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-tert-butyl-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-5-11(4)7(10-6)8(12)13/h5H,1-4H3,(H,12,13) |
Clé InChI |
XZVJHEBCFLBJIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN(C(=N1)C(=O)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)








